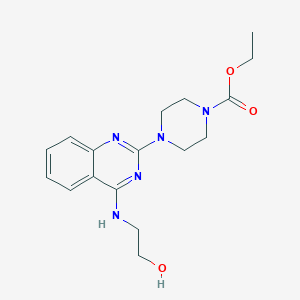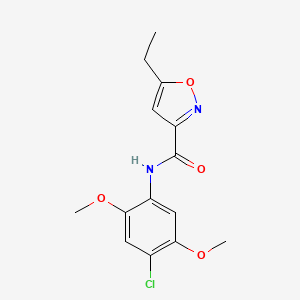![molecular formula C19H29N3O4 B4485758 Ethyl 4-({[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B4485758.png)
Ethyl 4-({[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate
Overview
Description
Ethyl 4-({[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring, an oxazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, often involving ring construction or functionalization of preformed pyrrolidine rings.
Coupling reactions: The final compound is formed by coupling the oxazole and pyrrolidine derivatives with a cyclohexane carboxylate ester under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Ethyl 4-({[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways involving oxazole and pyrrolidine derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
Ethyl 4-({[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino}methyl)cyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring, oxazole, and pyrrolidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[[[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-3-25-18(23)15-8-6-14(7-9-15)12-20-19(24)22-10-4-5-17(22)16-11-13(2)26-21-16/h11,14-15,17H,3-10,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYWTRZLYFAHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)N2CCCC2C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4485682.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B4485688.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4485694.png)

![N-(2,4-dimethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4485711.png)
![4-(N-ETHYLETHANESULFONAMIDO)-N-[2-(1-METHYLPIPERIDIN-4-YL)ETHYL]BENZAMIDE](/img/structure/B4485714.png)
![6-[3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOL-5-YL]-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4485716.png)
![Ethyl 2-{[2-(3-methyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]amino}acetate](/img/structure/B4485718.png)
![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B4485731.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide](/img/structure/B4485739.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B4485751.png)


![4-[2-(2-FURYL)VINYL]-2-PIPERIDINOPYRIMIDINE](/img/structure/B4485785.png)
